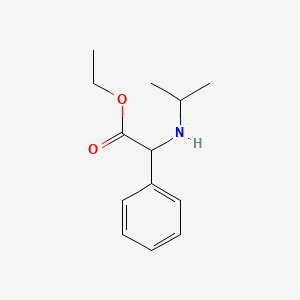

Ethyl 2-(isopropylamino)-2-phenylacetate

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-phenyl-2-(propan-2-ylamino)acetate |

InChI |

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 |

InChI Key |

WZGRUDMGVCNMSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)NC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Isopropylamino 2 Phenylacetate

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. mdpi.comtandfonline.com This technology can be effectively applied to the synthesis of α-amino esters, including ethyl 2-(isopropylamino)-2-phenylacetate, by significantly reducing reaction times compared to conventional heating methods. researchgate.nettandfonline.comsciforum.net

One potential microwave-assisted approach is the reductive amination of ethyl phenylglyoxylate (B1224774) with isopropylamine (B41738). In a typical procedure, the α-ketoester and isopropylamine would be mixed in a suitable solvent, such as ethanol (B145695) or methanol, often with a reducing agent like sodium cyanoborohydride or a heterogeneous catalyst (e.g., Pd/C, Pt/C, Rh/C) under a hydrogen atmosphere. mdpi.comnih.gov The reaction vessel is then subjected to microwave irradiation at a controlled temperature and pressure. Microwave heating can dramatically shorten the reaction time from several hours to a matter of minutes. colab.wsthieme-connect.deresearchgate.net

Another plausible microwave-assisted route involves the nucleophilic substitution of ethyl α-bromophenylacetate with isopropylamine. researchgate.netsciforum.netcem.com This reaction, typically conducted over several hours under conventional heating, can be accelerated using microwave irradiation. The reactants, in a suitable solvent and often in the presence of a base to neutralize the HBr formed, are heated in a microwave reactor for a short duration, leading to the rapid formation of the desired product.

| Reaction Type | Reactants | Potential Conditions | Advantage of Microwave |

| Reductive Amination | Ethyl phenylglyoxylate, Isopropylamine, Reducing Agent (e.g., NaBH₃CN or H₂/Catalyst) | Ethanol, 80-120°C, 10-30 min | Rapid heating, reduced reaction time, potentially higher yields mdpi.comnih.govcolab.ws |

| Nucleophilic Substitution | Ethyl α-bromophenylacetate, Isopropylamine, Base (e.g., K₂CO₃) | Acetonitrile (B52724) or DMF, 100-150°C, 5-20 min | Significant rate enhancement, solvent-free conditions possible researchgate.netsciforum.net |

Multi-Component Reaction Design for Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like α-amino acid derivatives in a single step. Several MCRs can be adapted to produce analogues of this compound.

The Strecker synthesis is a classic MCR that can be modified to produce N-substituted α-amino acids. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A plausible design for an analogue would involve the reaction of benzaldehyde, isopropylamine, and a cyanide source (e.g., KCN or HCN). This would form an α-(isopropylamino)phenylacetonitrile intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with ethanol, would yield the desired ethyl ester. masterorganicchemistry.com

The Ugi four-component reaction (U-4CR) is another powerful tool for generating peptidomimetic structures. beilstein-journals.orgmdpi.commdpi.combeilstein-journals.org To synthesize analogues of this compound, one could envision a reaction between benzaldehyde, isopropylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid. The resulting α-acylamino amide product would be an analogue of the target compound. By carefully selecting the isocyanide and carboxylic acid components, a diverse library of related structures can be generated.

| MCR Name | Components | Intermediate/Product Type | Relevance to Analogues |

| Strecker Synthesis | Benzaldehyde, Isopropylamine, Cyanide | α-(isopropylamino)phenylacetonitrile | Direct precursor to the α-amino acid core of the target molecule. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Benzaldehyde, Isopropylamine, Isocyanide, Carboxylic Acid | α-Acylamino amide | Produces complex derivatives with a similar α-amino phenylacetate (B1230308) scaffold. beilstein-journals.orgmdpi.com |

Synthesis via Intermediates and Precursors

Pathways Involving Phenylacetic Acid Derivatives

A primary route to this compound involves the use of phenylacetic acid and its derivatives as starting materials. semanticscholar.org A common strategy is the α-halogenation of ethyl phenylacetate, followed by nucleophilic substitution with isopropylamine.

First, ethyl phenylacetate is synthesized by the esterification of phenylacetic acid with ethanol, typically under acidic catalysis. chemicalbook.com Alternatively, ethyl phenylacetate can be prepared from other phenylacetic acid derivatives. The subsequent step is the α-bromination of ethyl phenylacetate to yield ethyl α-bromophenylacetate. nih.govfishersci.comsielc.comsigmaaldrich.com This can be achieved using brominating agents such as N-bromosuccinimide (NBS) with a radical initiator or bromine under acidic conditions.

The final step is the nucleophilic substitution of the bromine atom in ethyl α-bromophenylacetate with isopropylamine. nih.gov This reaction is typically carried out in a suitable solvent, often with a non-nucleophilic base to scavenge the hydrobromic acid produced.

A second major pathway starts with the oxidation of a suitable phenylacetic acid derivative to ethyl phenylglyoxylate (an α-keto ester). This intermediate can then undergo reductive amination with isopropylamine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Conversion from Benzyl (B1604629) Cyanide

Benzyl cyanide is a versatile precursor for the synthesis of phenylacetic acid derivatives. orgsyn.org The synthesis of this compound from benzyl cyanide typically begins with the conversion of benzyl cyanide to ethyl phenylacetate. This can be accomplished by acidic alcoholysis, where benzyl cyanide is heated with ethanol and a strong acid like sulfuric acid. orgsyn.org

Once ethyl phenylacetate is obtained, the synthesis proceeds through the same pathways as described for phenylacetic acid derivatives. The most direct route involves the α-bromination of ethyl phenylacetate to form ethyl α-bromophenylacetate, followed by nucleophilic substitution with isopropylamine.

| Starting Material | Key Intermediate | Final Step |

| Phenylacetic Acid | Ethyl α-bromophenylacetate | Nucleophilic substitution with isopropylamine nih.gov |

| Benzyl Cyanide | Ethyl phenylacetate | α-bromination followed by nucleophilic substitution orgsyn.org |

Transformations from Diazo Compounds and Ketene (B1206846) Intermediates

The Wolff rearrangement of α-diazocarbonyl compounds provides a sophisticated method for the synthesis of carboxylic acid derivatives, including α-amino esters. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds through a ketene intermediate, which can be trapped by various nucleophiles. masterorganicchemistry.com

For the synthesis of this compound, a suitable α-diazo ketone precursor, such as 1-diazo-1-phenylpropan-2-one, would be required. The Wolff rearrangement of this diazo ketone, induced thermally, photochemically, or with a metal catalyst (e.g., silver oxide), generates a phenylketene intermediate. pku.edu.cn In the presence of both ethanol and isopropylamine, the ketene could potentially be trapped to form the desired product. However, a more controlled approach would involve trapping the ketene with ethanol to form ethyl phenylacetate, which would then require a separate α-amination step. A more direct, albeit potentially less selective, method would be the trapping of the ketene intermediate with isopropylamine to form an N-isopropyl-2-phenylacetamide, which would then need to be converted to the ethyl ester.

The Arndt-Eistert synthesis, a specific application of the Wolff rearrangement, is primarily used for the homologation of carboxylic acids and is particularly useful for synthesizing β-amino acids from α-amino acids. mdpi.comtandfonline.com

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, can also be employed in the synthesis of phenylacetic acid derivatives. For instance, benzyl chloride and its derivatives can be carbonylated in the presence of a palladium catalyst and carbon monoxide to produce phenylacetic acid or its esters.

A potential synthetic route to this compound using this methodology could involve a multi-step process. Initially, a suitable benzyl derivative could be carbonylated to form a phenylacetic acid derivative. Subsequent functionalization at the α-position, as described in the sections above, would lead to the final product.

Nucleophilic Addition to Ketene Structures

The synthesis of this compound can be conceptually approached through the nucleophilic addition of isopropylamine to a phenylketene intermediate. Ketenes are highly reactive species characterized by a carbon-carbon double bond cumulative with a carbon-oxygen double bond (R₂C=C=O). Their electrophilic central carbon atom is susceptible to attack by nucleophiles.

In this proposed synthetic route, phenylketene, generated in situ from a suitable precursor like α-phenylacetyl chloride and a non-nucleophilic base (e.g., triethylamine), would serve as the key intermediate. The subsequent addition of isopropylamine, a primary amine, to the ketene would proceed via a nucleophilic attack of the amine's lone pair of electrons on the central carbonyl carbon of the ketene. This attack would form a zwitterionic intermediate, which then undergoes proton transfer to yield an amide.

However, to obtain the target ester, this compound, the reaction would ideally involve an alkoxycarbonylketene or a related equivalent that incorporates the ethyl ester functionality directly. Alternatively, a two-step process could be envisioned where phenylketene reacts with a protected form of the amino group, followed by esterification. A more direct, albeit challenging, approach would be the reaction of a pre-formed ethyl phenylglyoxylate derivative.

Table 1: Proposed Reaction Parameters for Nucleophilic Addition to a Phenylketene Intermediate

| Parameter | Proposed Condition | Rationale |

| Ketene Precursor | α-Phenylacetyl chloride | Readily available and commonly used for phenylketene generation. |

| Base | Triethylamine (B128534) | Non-nucleophilic base to facilitate dehydrohalogenation without competing in the addition reaction. |

| Nucleophile | Isopropylamine | The source of the N-isopropylamino group in the final product. |

| Solvent | Anhydrous, aprotic solvent (e.g., Dichloromethane, Diethyl ether) | To prevent quenching of the highly reactive ketene intermediate. |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | To control the reaction rate and minimize side reactions. |

It is important to note that the direct reaction of isopropylamine with a ketene derived from phenylacetic acid would yield N-isopropyl-2-phenylacetamide. To achieve the desired ethyl ester, the strategy would need to be modified, for instance, by using a different ketene precursor or a multi-step synthesis.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. Given its structure as an N-substituted α-amino ester, a combination of extraction and chromatographic techniques would typically be employed.

Following the synthesis, the crude reaction mixture would likely contain the desired product, unreacted starting materials, the non-nucleophilic base (e.g., triethylamine hydrochloride salt), and potential side products. A typical work-up procedure would begin with an aqueous extraction to remove water-soluble impurities.

The crude product can be initially purified by washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure.

For further purification, column chromatography is a standard and effective method. nih.gov The choice of stationary and mobile phases is crucial for achieving good separation.

Table 2: General Column Chromatography Parameters for Purification of N-Alkylated Amino Esters

| Parameter | Typical Selection | Rationale |

| Stationary Phase | Silica Gel (SiO₂) | A versatile and widely used adsorbent for moderately polar compounds. |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexanes/Ethyl Acetate) | The polarity of the eluent can be gradually increased to effectively separate compounds with different polarities. The optimal ratio is determined by thin-layer chromatography (TLC). |

| Detection | UV light (if the compound is UV active), or staining (e.g., potassium permanganate, ninhydrin (B49086) for primary/secondary amines) | To visualize the separated compounds on a TLC plate and during column chromatography. |

In some instances, crystallization can be an effective final purification step if the product is a solid at room temperature and a suitable solvent system can be identified. nih.gov For liquid products, distillation under reduced pressure might be an option, provided the compound is thermally stable.

The identity and purity of the isolated this compound would then be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic and Structural Data for this compound Currently Unavailable

A thorough search of publicly available scientific databases and chemical literature has revealed a lack of specific spectroscopic and structural data for the chemical compound this compound. Despite extensive queries for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, no experimental or detailed theoretical datasets for this particular molecule could be located.

The user-specified outline for an article on "Advanced Spectroscopic and Structural Characterization" of this compound requires in-depth analysis of its ¹H-NMR, ¹³C-NMR, two-dimensional NMR, variable temperature NMR, and IR spectra. This includes the creation of data tables for chemical shifts, coupling constants, and vibrational frequencies.

Unfortunately, the necessary primary data to populate these sections and provide a scientifically accurate characterization of this compound is not available in the public domain at this time. Searches for this specific compound did not yield any published spectra or detailed analytical findings that would be required to fulfill the request.

While spectroscopic information exists for structurally related compounds, such as Ethyl phenylacetate and Ethyl 2-amino-2-phenylacetate hydrochloride, this information is not applicable to the target compound due to differences in chemical structure which would lead to significantly different spectral properties.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Fingerprinting

For Ethyl 2-(isopropylamino)-2-phenylacetate, a Raman spectrum would be expected to display characteristic peaks corresponding to its various structural components. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and isopropyl groups, appearing in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) stretching: A strong, sharp peak is anticipated in the range of 1730-1750 cm⁻¹ for the ester group.

C-N stretching: Associated with the isopropylamino group, expected in the 1000-1200 cm⁻¹ region.

Phenyl ring modes: Characteristic peaks for the benzene (B151609) ring, including ring breathing modes, would be present in the fingerprint region (below 1600 cm⁻¹).

A hypothetical data table of prominent Raman shifts for this compound is presented below.

| Raman Shift (cm⁻¹) | Assignment of Vibrational Mode |

| ~3060 | Aromatic C-H Stretch |

| ~2975 | Aliphatic C-H Stretch (Isopropyl/Ethyl) |

| ~1735 | C=O Stretch (Ester) |

| ~1600, ~1450 | Phenyl Ring C=C Stretches |

| ~1150 | C-N Stretch |

| ~1000 | Phenyl Ring Breathing Mode |

This molecular fingerprint would be instrumental for routine identification, quality control, and for studying molecular interactions of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound.

For this compound (C₁₃H₁₉NO₂), the theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement would be expected to align closely with this theoretical value, confirming the elemental composition.

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₃H₁₉NO₂ + H]⁺ | 222.1494 |

The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the compound's structure and connectivity.

The fragmentation of this compound would likely proceed through characteristic pathways, including:

Loss of the ethyl group: Cleavage of the ethyl ester could result in a significant fragment.

Loss of the isopropyl group: Fragmentation at the amino group is a common pathway.

Decarboxylation: Loss of CO₂ from the ester functionality.

Cleavage of the phenyl group: Producing characteristic aromatic fragments.

Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and can be used to differentiate it from isomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed crystal structure. The resulting data would include:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the sides and the angles of the basic repeating unit of the crystal.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Providing exact geometric parameters of the molecule.

Intermolecular interactions: Revealing details about hydrogen bonding and other non-covalent interactions in the solid state.

A summary of potential crystallographic data is presented in the table below.

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

This information is invaluable for understanding the solid-state conformation and packing of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

This compound possesses a chiral center at the carbon atom bonded to the phenyl, amino, and ester groups. Consequently, it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. A racemic mixture (equal amounts of both enantiomers) will be CD-silent. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center. This technique is therefore critical for the stereochemical analysis of this compound.

Chemical Reactivity and Transformations

Ester Hydrolysis Mechanisms

The ester group in Ethyl 2-(isopropylamino)-2-phenylacetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, this compound undergoes hydrolysis to form 2-(isopropylamino)-2-phenylacetic acid and ethanol (B145695). This reaction is reversible and its mechanism involves several key steps. chemguide.co.uklibretexts.org

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon and forming a tetrahedral intermediate. chemguide.co.uk Following this, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). The elimination of the ethanol molecule regenerates the carbonyl group, now as part of a carboxylic acid. Finally, deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and forms the final carboxylic acid product. libretexts.org

Key Stages of Acid-Catalyzed Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred to the ethoxy group, forming a good leaving group. |

| 4. Elimination | A molecule of ethanol is eliminated. |

| 5. Deprotonation | The catalyst (H₃O⁺) is regenerated, yielding the carboxylic acid. |

Base-Mediated Hydrolysis

Base-mediated hydrolysis, also known as saponification, is an irreversible process that also cleaves the ester. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. nih.gov

Key Stages of Base-Mediated Hydrolysis

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. |

| 2. Formation of Intermediate | A tetrahedral intermediate is formed. |

| 3. Elimination | The ethoxide ion is eliminated as the leaving group. |

| 4. Deprotonation | The resulting carboxylic acid is deprotonated by a base, forming a carboxylate salt. |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl or aryl group from another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with an excess of another alcohol, such as methanol, in the presence of a catalyst would yield Mthis compound and ethanol.

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, an alkoxide (e.g., methoxide, CH₃O⁻) acts as the nucleophile, attacking the carbonyl carbon and leading to the displacement of the original ethoxide group. masterorganicchemistry.com Using the new alcohol as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com

Reactions of the Secondary Amine Functionality

The secondary amine group (–NH–) in this compound is nucleophilic and can readily undergo reactions such as acylation and alkylation.

Acylation Reactions

Acylation involves the addition of an acyl group (R-C=O) to the nitrogen atom of the secondary amine, resulting in the formation of an amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. mdpi.comrsc.org For instance, reacting this compound with acetyl chloride would yield Ethyl 2-(N-acetyl-N-isopropylamino)-2-phenylacetate. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). mdpi.com

Common Acylating Agents and Products

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | Ethyl 2-(N-acetyl-N-isopropylamino)-2-phenylacetate |

| Acetic Anhydride | Ethyl 2-(N-acetyl-N-isopropylamino)-2-phenylacetate |

Alkylation Reactions

The secondary amine can be alkylated by reaction with an alkyl halide, such as methyl iodide, in a nucleophilic substitution reaction. wikipedia.org The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. youtube.com This reaction converts the secondary amine into a tertiary amine. For example, methylation with methyl iodide would produce Ethyl 2-(isopropyl(methyl)amino)-2-phenylacetate.

A common issue with amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgyoutube.com Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the tertiary amine. masterorganicchemistry.com

Amidation and Peptide Coupling Analogues

The secondary amine present in this compound is a key functional group that can participate in amidation reactions. This transformation involves the formation of an amide bond between the amine and a carboxylic acid or its derivative. In the context of peptide synthesis, this compound could theoretically act as a C-terminal protecting group or be incorporated into a peptide chain.

The process of forming a peptide bond, a specific type of amide bond, typically requires the activation of the carboxylic acid component. This is achieved using coupling reagents to prevent side reactions and ensure efficient bond formation. Common coupling reagents are categorized based on their mechanism of action and include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Examples | Activating Mechanism | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate | Substituted ureas |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an oxyphosphonium-based active ester | Phosphine oxides |

The choice of coupling reagent can be critical in minimizing side reactions such as racemization, especially when dealing with chiral amino acids. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency.

Reactions Involving the Alpha-Carbon Stereocenter

The alpha-carbon of this compound is a stereocenter, meaning reactions at this position can have significant stereochemical implications. The hydrogen atom attached to this carbon is acidic due to the adjacent electron-withdrawing phenyl and ester groups. This allows for deprotonation by a suitable base to form an enolate.

The formation of this enolate intermediate opens up pathways for various reactions at the alpha-carbon, including:

Alkylation: Reaction of the enolate with an alkyl halide would introduce a new alkyl group at the alpha-position.

Aldol reactions: The enolate can act as a nucleophile and attack a carbonyl compound, forming a new carbon-carbon bond.

It is crucial to consider that these reactions can lead to racemization at the alpha-carbon if the enolate intermediate is planar and can be protonated from either face. The choice of base, solvent, and reaction temperature can influence the stereochemical outcome of such reactions.

Derivatization for Enhanced Chemical Utility

The functional groups present in this compound offer several handles for derivatization to modify its properties or to prepare it for further transformations.

N-alkylation or N-acylation: The secondary amine can be further alkylated or acylated to introduce different substituents on the nitrogen atom. This can alter the steric and electronic properties of the molecule.

Ester Hydrolysis or Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other esters (transesterification), amides, or acid chlorides.

Reduction of the Ester: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatizations can be employed to synthesize a library of related compounds for structure-activity relationship studies or to introduce functionalities for conjugation to other molecules.

Nucleophilic Behavior of the Compound

The primary site of nucleophilic character in this compound is the nitrogen atom of the secondary amine. The lone pair of electrons on the nitrogen allows it to act as a nucleophile in various reactions.

Examples of Nucleophilic Reactions:

Reaction with Alkyl Halides: As mentioned in the derivatization section, the amine can undergo nucleophilic substitution with alkyl halides to form tertiary amines.

Reaction with Acyl Halides or Anhydrides: The amine can attack the electrophilic carbonyl carbon of acyl halides or anhydrides to form amides.

Michael Addition: The amine can act as a nucleophile in a Michael addition reaction, adding to an α,β-unsaturated carbonyl compound.

The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and by the electronic effects of the substituents. The presence of the bulky isopropyl group may slightly reduce the nucleophilicity of the amine compared to a less hindered secondary amine.

Stereochemical Aspects and Enantioselective Synthesis

Chirality at the α-Carbon and its Implications

Ethyl 2-(isopropylamino)-2-phenylacetate possesses a single stereocenter at the α-carbon, the carbon atom bonded to the phenyl group, the isopropylamino group, the ester carbonyl group, and a hydrogen atom. The presence of four different substituents on this carbon atom renders the molecule chiral, meaning it is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the substituents around the α-carbon has significant implications for the molecule's interaction with other chiral entities, such as biological receptors or enzymes. In a biological context, one enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. Therefore, the ability to synthesize and isolate single enantiomers of this compound is crucial for its potential applications.

The racemic mixture, an equimolar mixture of the (R)- and (S)-enantiomers, will have different physical properties (e.g., melting point, boiling point) compared to the individual enantiomers. However, the enantiomers themselves have identical physical properties in an achiral environment, making their separation a non-trivial task.

Table 1: Stereochemical Properties of this compound

| Property | Description |

| Chiral Center | α-Carbon |

| Enantiomers | (R)-Ethyl 2-(isopropylamino)-2-phenylacetate and (S)-Ethyl 2-(isopropylamino)-2-phenylacetate |

| Racemic Mixture | An equimolar mixture of the (R)- and (S)-enantiomers. |

| Implications of Chirality | Differential interaction with chiral environments, leading to distinct biological activities. |

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound can be achieved through various enantioselective strategies. These methods aim to introduce the desired stereochemistry during the synthetic process, thereby avoiding the need for resolving a racemic mixture.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of N-alkylated α-amino acid esters like this compound, several catalytic asymmetric methods can be envisioned.

One prominent approach is the asymmetric reductive amination of a corresponding α-keto ester, ethyl benzoylformate. This reaction involves the condensation of the keto ester with isopropylamine (B41738) to form an imine intermediate, which is then asymmetrically reduced using a chiral catalyst and a reducing agent. Chiral catalysts for such transformations often consist of a transition metal (e.g., iridium, rhodium, ruthenium) complexed with a chiral ligand. The choice of metal and ligand is critical for achieving high enantioselectivity. researchgate.netd-nb.info

Another powerful strategy is the catalytic asymmetric alkylation of a glycine (B1666218) imine ester derivative. In this approach, a Schiff base of ethyl glycinate (B8599266) is deprotonated to form an enolate, which then undergoes an enantioselective reaction with a phenylating agent in the presence of a chiral phase-transfer catalyst or a chiral metal complex. Subsequent N-isopropylation would yield the target compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a glycine derivative. For instance, a chiral oxazolidinone, such as one derived from valine or phenylalanine, can be acylated with bromoacetyl bromide. The resulting N-acyloxazolidinone can then undergo a diastereoselective nucleophilic substitution with a phenylating agent. Subsequent cleavage of the auxiliary, esterification, and N-isopropylation would afford the desired enantiomer of the target molecule.

Another approach involves the use of chiral sulfinimines or related auxiliaries derived from amino alcohols. These can be condensed with ethyl glyoxylate, and the resulting chiral imine can undergo a diastereoselective addition of a phenyl organometallic reagent. Removal of the auxiliary and N-alkylation would then provide the final product. The stereochemical outcome of the reaction is controlled by the steric and electronic properties of the chiral auxiliary. tcichemicals.com

Table 2: Comparison of Enantioselective Synthesis Strategies

| Strategy | Principle | Key Components | Advantages | Disadvantages |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer. | Chiral metal-ligand complexes, organocatalysts. | High catalytic efficiency (small amount of catalyst needed). | Catalyst development can be challenging and expensive. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Evans oxazolidinones, chiral sulfinimines, amino alcohols. | Often provides high diastereoselectivity and predictable outcomes. | Requires stoichiometric amounts of the auxiliary and additional steps for attachment and removal. |

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, the separation of the two enantiomers, a process known as resolution, is necessary to obtain the pure stereoisomers. libretexts.org

This classical resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. kesselssa.comlibretexts.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. ucl.ac.uk

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. rsc.org The reaction would proceed as follows:

(R/S)-Ethyl 2-(isopropylamino)-2-phenylacetate + (+)-Tartaric acid → [(R)-Amine·(+)-Tartrate] + [(S)-Amine·(+)-Tartrate]

The two resulting diastereomeric salts will exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation of the crystals by filtration, the desired enantiomer of the amine can be liberated by treatment with a base to neutralize the acid. The resolving agent can often be recovered and reused. The success of this method is highly dependent on the difference in solubility between the two diastereomeric salts.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. yakhak.org Chiral HPLC columns are packed with a chiral material that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation.

For the separation of enantiomers of N-alkylated α-amino acid esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase.

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, plays a crucial role in achieving optimal separation. electronicsandbooks.com To enhance detection and potentially improve resolution, the amine can be derivatized with a suitable chromophoric or fluorophoric agent, such as o-phthaldialdehyde (OPA) or a nitrobenzoxadiazole (NBD) derivative. yakhak.orgnih.gov

Table 3: Overview of Resolution Techniques for Racemic this compound

| Technique | Principle | Key Reagents/Materials | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomeric salts with different solubilities. | Chiral resolving acids (e.g., tartaric acid, mandelic acid). | Scalable, well-established technique. | Trial-and-error process to find a suitable resolving agent and solvent; maximum 50% yield for the desired enantiomer per cycle. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., polysaccharide-based). | High resolution, applicable for both analytical and preparative scales. | Can be expensive for large-scale separations; requires method development. |

Stereochemical Stability and Racemization Pathways

Generally, the stereocenter in α-amino acid esters, such as this compound, is susceptible to racemization under certain conditions. The primary mechanism for this process involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.

Several factors are known to influence the rate of racemization in related compounds, and it can be hypothesized that they would similarly affect this compound:

pH: Both acidic and basic conditions can catalyze racemization. Bases facilitate the removal of the α-proton, while acids can protonate the carbonyl oxygen of the ester group, increasing the acidity of the α-proton.

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of racemization.

Solvent: The polarity and protic nature of the solvent can play a crucial role in stabilizing the transition states involved in the racemization process.

Substituents: The nature of the substituents on the α-carbon, the amino group, and the ester moiety can influence the acidity of the α-proton and the stability of the carbanion intermediate. In the case of this compound, the phenyl group can stabilize the carbanion through resonance.

Without specific experimental data for this compound, any detailed discussion on its racemization pathways remains speculative and would be an extrapolation from the behavior of other phenylglycine derivatives. To provide a quantitative understanding of the stereochemical stability of this compound, dedicated experimental studies would be required. Such studies would typically involve chiral chromatography to monitor the enantiomeric excess over time under various conditions, allowing for the determination of racemization kinetics and the elucidation of the specific reaction pathways.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and chemical behavior of molecules at the atomic level. These methods are invaluable for predicting properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. espublisher.com By approximating the electron density, DFT can accurately predict a wide range of molecular properties. For a molecule like Ethyl 2-(isopropylamino)-2-phenylacetate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G**, would provide insights into its electronic characteristics. espublisher.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors. These "global" descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. mdpi.com These parameters are derived from the HOMO and LUMO energies and are instrumental in predicting how the molecule will interact with other chemical species. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Phenylacetate (B1230308) Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Global Electrophilicity (ω) | 2.34 eV |

This table presents illustrative data for a generic phenylacetate derivative, as specific data for this compound is not available.

Conformational Analysis using Molecular Mechanics and DFT

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine their relative energies. lumenlearning.com

This analysis often begins with molecular mechanics (MM) methods, which are computationally less demanding and suitable for exploring the vast conformational space of a molecule. rsc.org The resulting low-energy conformers from MM are then typically subjected to more accurate DFT calculations for geometry optimization and energy refinement. rsc.org For substituted phenylacetates, the orientation of the phenyl ring and the ester group are key determinants of conformational stability. unife.itacs.org The interplay of steric hindrance and electronic interactions, such as hydrogen bonding, governs the preference for certain conformations. unife.it

Table 2: Illustrative Relative Energies of Conformers for an N-Alkylated Amino Acid Ester

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 2.50 |

*This refers to a key dihedral angle, for instance, around the Cα-C(O) bond. This table showcases hypothetical energy differences between stable conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. nih.gov For this compound, MD simulations would be particularly useful for understanding its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters describing the potential energy of the system. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, vibrates, and interacts with its surroundings. researchgate.net

These simulations can shed light on solvation effects, predicting how the molecule will be oriented and stabilized by solvent molecules. In a biological context, MD can be used to model the binding of the molecule to a protein, providing insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies that govern the reaction rate. rsc.org

For this compound, computational modeling could be employed to study various reactions, such as its synthesis or degradation pathways. For instance, the mechanism of ester hydrolysis could be investigated by modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. DFT calculations would be used to determine the geometries and energies of the reactants, transition states, and products, providing a detailed, step-by-step picture of the reaction mechanism. rsc.org

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find an equation that relates these descriptors to an experimentally measured property. researchgate.net

For a class of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. bohrium.commdpi.com The molecular descriptors used in QSPR can be of various types, including topological, geometrical, and electronic descriptors. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. bohrium.com

Applications in Organic Synthesis As a Chemical Intermediate

Role as a Chiral Building Block

The presence of a stereocenter at the alpha-carbon to the phenyl group makes ethyl 2-(isopropylamino)-2-phenylacetate a chiral building block. Enantiomerically pure forms of this compound can be utilized in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. This is of particular importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereoisomeric form. The use of such chiral building blocks simplifies the synthesis of enantiomerically pure complex molecules by incorporating the desired chirality from an early stage, avoiding the need for challenging chiral separations or asymmetric transformations later in the synthetic sequence.

Precursor to Structurally Diverse Nitrogen-Containing Compounds

The amine and ester functionalities of this compound make it a suitable precursor for a wide array of nitrogen-containing compounds.

The secondary amine in this compound can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amide derivatives. This reaction allows for the introduction of a wide range of substituents onto the nitrogen atom, leading to a diverse library of N-substituted phenylglycine derivatives. These amide derivatives can serve as intermediates for further synthetic elaborations or as target molecules themselves, potentially possessing interesting biological properties.

Detailed Research Findings: While specific research detailing the synthesis of amide derivatives directly from this compound is not extensively documented in publicly available literature, the general reactivity of secondary amines is a fundamental concept in organic chemistry. The reaction would typically proceed under standard acylation conditions, often in the presence of a base to neutralize the acid byproduct. The resulting N-acyl-N-isopropyl phenylglycine ethyl esters could be valuable intermediates for further transformations.

The bifunctional nature of this compound, containing both an amine and an ester group, provides a scaffold for the construction of various heterocyclic systems. Through intramolecular cyclization reactions or by reacting with other bifunctional reagents, it is conceivable to synthesize heterocycles such as lactams, piperazines, or other nitrogen-containing ring systems. The specific heterocyclic system formed would depend on the reaction conditions and the nature of the other reactants. These heterocyclic frameworks are common motifs in many biologically active molecules.

Contribution to Agrochemical Synthesis

Phenylglycine derivatives are known to be important intermediates in the synthesis of certain agrochemicals. While direct evidence of this compound's use in this context is scarce, its structural motifs are present in some active compounds. The combination of the phenyl ring, the amino acid-like core, and the potential for chirality suggests its utility as a synthon for building more complex herbicidal or pesticidal molecules. The isopropylamino group could also play a role in modulating the biological activity and physical properties of the final agrochemical product.

Utility in the Synthesis of Complex Organic Architectures

As a multifunctional building block, this compound can be envisioned as a key component in the convergent synthesis of complex organic molecules. Its ability to be elaborated into various nitrogen-containing structures, combined with its chiral nature, makes it a potentially valuable fragment for the total synthesis of natural products or other intricate organic targets. The strategic incorporation of this building block could significantly streamline synthetic routes to complex architectures that feature a substituted phenylglycine moiety.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Ethyl 2-(isopropylamino)-2-phenylacetate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing purity and analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility allows for the separation of the target compound from starting materials, by-products, and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. semanticscholar.org In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.orgmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a moderately polar compound, can be effectively resolved from more polar impurities (which elute earlier) and less polar impurities (which are retained longer on the column).

Key parameters for an HPLC method include the choice of column, mobile phase composition (including pH and additives), flow rate, and detector wavelength. nih.gov A photodiode-array (PDA) detector is often employed, allowing for spectral analysis of the eluted peaks to confirm identity and assess peak purity. nih.gov The method must be validated for accuracy, precision, specificity, and linearity to ensure reliable and reproducible results. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Phenylacetate (B1230308) Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile:Water gradient (with 0.1% Formic Acid) | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization for MS detection. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and resolution. |

| Detection | UV at 254 nm | The phenyl group in the molecule provides strong UV absorbance at this wavelength. nih.gov |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, particularly when using high-temperature capillary columns and appropriate derivatization if necessary.

In GC, the sample is vaporized and swept by a carrier gas (like helium or nitrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For this compound, a non-polar or mid-polarity column (e.g., DB-5 or DB-17) is typically suitable. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds from the most to the least volatile. thepharmajournal.com

Coupling GC with a mass spectrometer provides definitive identification of the separated components based on their mass spectra. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation and differentiation from related impurities. umich.edujmaterenvironsci.com Derivatization, for instance by acylation, can sometimes be employed to improve the volatility and chromatographic behavior of amino esters. umich.edu

Reaction Monitoring Techniques (e.g., In-situ IR, LC-MS)

Monitoring the progress of the synthesis of this compound in real-time is essential for optimizing reaction conditions, maximizing yield, and ensuring safety. Techniques like in-situ Infrared (IR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) provide continuous or near-continuous data on the concentration of reactants, intermediates, and products.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, using a probe immersed directly in the reaction vessel, allows for the real-time tracking of key functional groups. researchgate.netmt.com For example, in the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic IR band or the appearance of the product's ester carbonyl (C=O) and secondary amine (N-H) stretching vibrations. tib.eutum.de This data provides immediate insight into reaction kinetics, initiation, and endpoint without the need for sampling. mt.com

LC-MS is another invaluable tool for reaction monitoring. lcms.cz Small aliquots of the reaction mixture can be periodically withdrawn, quenched, diluted, and injected into the LC-MS system. This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netresearchgate.net It allows for the simultaneous quantification of the starting materials, the desired product, and any side products or intermediates, providing a detailed profile of the reaction over time. nih.govspringermedizin.de The high sensitivity of LC-MS enables the detection of even trace-level impurities. researchgate.net

Table 2: Comparison of Reaction Monitoring Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| In-situ IR | Monitors changes in vibrational frequencies of functional groups in real-time. mt.com | Non-invasive, continuous data, provides kinetic information. researchgate.nettib.eu | Complex spectra can be difficult to interpret; may not distinguish between compounds with similar functional groups. mt.com |

| LC-MS | Separates components chromatographically and detects them by mass-to-charge ratio. nih.gov | High specificity and sensitivity; separates and identifies all components, including isomers and impurities. lcms.czresearchgate.net | Requires sample extraction; not truly continuous; potential for matrix effects. |

Analytical Strategies for Stereoisomeric Analysis

This compound contains a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, their separation and quantification are critical.

The primary technique for stereoisomeric analysis is chiral HPLC. This is achieved by using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times and thus separation. Various types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and chiral crown ethers. researchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers.

Another approach involves derivatization with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. However, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

The separation of enantiomers of related compounds, such as phenylglycine, has been successfully demonstrated using HPLC with chiral crown ether-coated columns. researchgate.net Adjusting parameters like mobile phase pH and column temperature can significantly impact retention and enantiomeric separation. researchgate.net These principles are directly applicable to the development of analytical methods for the stereoisomers of this compound.

Future Research Directions in Chemical Synthesis and Characterization

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of Ethyl 2-(isopropylamino)-2-phenylacetate should prioritize the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue lies in the exploration of biocatalysis . Enzymes, such as lipases and proteases, could be employed for the synthesis of the target molecule. For instance, immobilized lipases could catalyze the amination of a suitable precursor, offering high selectivity and mild reaction conditions. A potential biocatalytic approach could involve the enzymatic resolution of a racemic mixture of a precursor, or a direct enzymatic amination.

Catalytic N-alkylation represents another key area for sustainable synthesis. Traditional N-alkylation methods often involve stoichiometric amounts of hazardous reagents. Future efforts could focus on developing catalytic systems, for example, using earth-abundant metals, for the direct N-alkylation of a primary amine precursor with an isopropyl source. Such methods would be more atom-economical and generate less waste. A ruthenium-catalyzed methodology has shown promise for the N-alkylation of α-amino acid esters with alcohols, providing a potential template for developing a sustainable synthesis for the title compound. rug.nl

Furthermore, the principles of green chemistry should be integrated into all synthetic considerations. This includes the use of greener solvents, such as bio-derived solvents or water, and the development of one-pot or tandem reactions to reduce the number of synthetic steps and purification processes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, use of renewable enzymes. | Screening for suitable enzymes, optimization of reaction conditions (pH, temperature, solvent). |

| Catalytic N-Alkylation | High atom economy, reduced waste, potential for recyclable catalysts. | Development of efficient and selective catalysts (e.g., based on Fe, Cu, or Mn), optimization of reaction parameters. |

| Green Chemistry Approaches | Reduced environmental impact, safer processes. | Use of sustainable solvents, development of one-pot syntheses, energy-efficient reaction conditions. |

Exploration of Undiscovered Reactivity Profiles

The unique structural features of this compound, namely the secondary amine, the ester functionality, and the chiral center, suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior under various reaction conditions to uncover novel transformations.

The reactivity of the N-H bond in the isopropylamino group is a key area of interest. This includes its potential for further functionalization through reactions such as acylation, sulfonylation, and arylation, leading to a diverse library of derivatives with potentially interesting properties.

The α-carbon , being adjacent to both the phenyl ring and the ester group, is activated and could participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating its reactivity towards electrophiles and nucleophiles could lead to the synthesis of more complex molecular architectures.

The interplay between the amine and ester functionalities could also lead to interesting intramolecular reactions . For example, under specific conditions, cyclization reactions could be induced to form heterocyclic structures, which are prevalent in many biologically active molecules.

| Functional Group | Potential Reactions to Explore | Expected Outcomes |

| Secondary Amine (N-H) | Acylation, Sulfonylation, Arylation, Buchwald-Hartwig amination. | Synthesis of amides, sulfonamides, and N-aryl derivatives. |

| Activated α-Carbon | Enolate formation and reaction with electrophiles, Mannich-type reactions. | Formation of new C-C and C-heteroatom bonds, synthesis of β-amino esters. |

| Ester Group | Hydrolysis, Transesterification, Amidation, Reduction. | Formation of the corresponding carboxylic acid, different esters, amides, and amino alcohol. |

| Combined Reactivity | Intramolecular cyclization reactions. | Synthesis of heterocyclic compounds such as lactams. |

Advanced Chiral Synthesis Methodologies

The presence of a stereocenter at the α-carbon makes the enantioselective synthesis of this compound a critical area of research. Future work should focus on developing advanced methodologies to control the stereochemical outcome of the synthesis, yielding enantiomerically pure forms of the compound.

Asymmetric catalysis will be a cornerstone of this research. This includes the use of chiral catalysts, such as chiral phosphoric acids, chiral metal complexes (e.g., Rhodium, Iridium, or Copper-based catalysts), or organocatalysts, to induce enantioselectivity in a key bond-forming step. For instance, the enantioselective reductive amination of a corresponding α-keto ester would be a direct and efficient route to the chiral product.

Chiral auxiliaries can also be employed to control stereochemistry. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary can be removed to yield the desired enantiomerically enriched product.

Furthermore, enzymatic resolution of a racemic mixture of this compound or a precursor is a viable and often highly efficient method for obtaining single enantiomers. This involves using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

| Chiral Synthesis Approach | Principle | Potential Catalysts/Reagents |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer. | Chiral metal complexes (Rh, Ir, Cu), organocatalysts (e.g., proline derivatives), chiral phosphoric acids. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry, followed by its removal. | Evans auxiliaries, Oppolzer's sultam, etc. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Lipases, proteases, acylases. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. moleculemaker.orgnih.gov Future research on this compound should leverage these powerful computational tools.

Retrosynthesis prediction algorithms can be used to identify novel and efficient synthetic pathways to the target molecule. nih.gov By training on vast databases of known chemical reactions, these AI tools can propose disconnections and suggest starting materials that a human chemist might not consider.

Furthermore, AI can be used to discover novel reactivity . By analyzing the electronic and steric properties of this compound, ML models could predict its reactivity towards a wide range of reagents, potentially uncovering new and unexpected chemical transformations.

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. nih.gov | Identification of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of chemical reactions. synthiaonline.com | Optimization of reaction conditions, reduction of experimental effort, and minimization of side products. |

| Discovery of Novel Reactivity | AI analyzes molecular features to predict how a molecule will react with different reagents. | Uncovering new chemical transformations and expanding the synthetic utility of the compound. |

Application in Chemical Biology Tools (as probes, not therapeutics)

Chemical probes are small molecules used to study and manipulate biological systems. Given its structure as an amino acid derivative, this compound could serve as a scaffold for the development of novel chemical biology tools. It is important to emphasize that the focus here is on its application as a research tool (probe) and not as a therapeutic agent.

One potential application is in the design of activity-based probes (ABPs) . By incorporating a reactive group (a "warhead") onto the structure of this compound, it could be designed to covalently label the active site of specific enzymes, such as proteases or esterases. This would allow for the study of enzyme activity and inhibitor screening.

The compound could also be functionalized with a fluorophore or a biotin (B1667282) tag to create probes for imaging or affinity purification. For example, a fluorescently labeled version could be used to visualize the localization of a target protein within a cell. A biotinylated version could be used to isolate a target protein and its binding partners from a complex biological sample.

The design of such probes would involve modifying the core structure of this compound to include a linker and the desired functional group (warhead, fluorophore, or tag). The specificity of the probe for its biological target would be a critical aspect of the design and validation process.

| Probe Type | Design Principle | Potential Application |

| Activity-Based Probe | Incorporation of a reactive group to covalently label an enzyme's active site. | Studying enzyme function, inhibitor screening, target identification. |

| Fluorescent Probe | Attachment of a fluorescent dye for visualization. | Cellular imaging, tracking the localization of a target protein. |

| Affinity-Based Probe | Attachment of a tag (e.g., biotin) for purification. | Isolating target proteins and their interaction partners. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Ethyl 2-(isopropylamino)-2-phenylacetate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting ethyl 2-phenylacetoacetate with isopropylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) may yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios (1:1.2 molar ratio of ketone to amine). Monitoring via TLC or GC-MS ensures reaction progression .

- Data Analysis : Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Yield improvements correlate with reduced byproduct formation (e.g., unreacted ketone) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

- Methodology :

- NMR : H NMR will show a triplet for the isopropylamino group (δ 1.0–1.2 ppm, CH) and a singlet for the α-proton adjacent to the amino group (δ 3.5–4.0 ppm). C NMR confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbon (δ 55–60 ppm) .

- IR : Stretching bands for N–H (3300–3500 cm) and ester C=O (1720–1740 cm^{-1) are diagnostic .

- MS : Molecular ion peaks (e.g., m/z 249 for [M+H]) and fragmentation patterns (loss of isopropyl group, m/z 206) aid identification .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution can separate enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) improves enantiomeric excess (ee). For example, kinetic resolution under hydrogenation conditions with (R)- or (S)-BINAP yields >90% ee .

- Data Interpretation : Compare optical rotation ([α]) and circular dichroism (CD) spectra to reference standards. Conflicting stereochemistry reports may arise from racemization during workup; controlled pH (neutral buffers) minimizes this .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity in neuropharmacological studies?

- Methodology : Synthesize analogs (e.g., halogenated or methoxy-substituted phenyl rings) and evaluate receptor binding (e.g., dopamine or adrenergic receptors) via radioligand assays. For example, replacing the phenyl group with a p-fluorophenyl moiety (as in Ethyl 4-chloro-2-fluorophenylacetate) enhances blood-brain barrier penetration .

- Data Challenges : Contradictory activity profiles may arise from off-target effects. Use knockout animal models or siRNA silencing to isolate receptor-specific responses .

Q. What metabolic pathways degrade this compound in vivo, and how can stable isotope labeling track metabolites?

- Methodology : Administer C-labeled compound to model organisms (e.g., rats) and analyze plasma/tissue extracts via LC-HRMS. Phase I metabolism (hydrolysis of the ester group) yields phenylacetic acid derivatives, while Phase II metabolism (glucuronidation) increases polarity .

- Analytical Validation : Use deuterated internal standards (e.g., d-phenylacetic acid) to quantify metabolites. Conflicting degradation rates may stem from interspecies variability in esterase activity .

Methodological Challenges and Solutions

Q. How can computational modeling predict the compound’s solubility and partition coefficient (log P)?

- Approach : Use quantum mechanical calculations (DFT) to optimize geometry and molecular dynamics (MD) simulations to estimate solvation free energy. Software like COSMO-RS predicts log P values, validated experimentally via shake-flask method (octanol/water) .

- Data Discrepancies : Differences between predicted and experimental log P may arise from unaccounted hydrogen bonding. Adjust force field parameters or include explicit solvent molecules in MD simulations .

Q. What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

- Best Practices :

- Use flow chemistry for precise control of reaction parameters (temperature, residence time).

- Purify via preparative HPLC or fractional distillation to maintain >98% purity (validated by GC-MS) .

- Document batch-specific analytical data (e.g., residual solvent levels) as per Cayman Chemical’s standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.